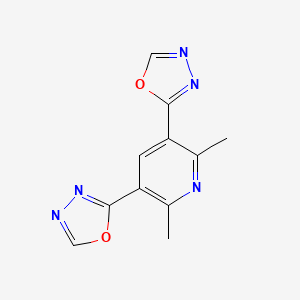

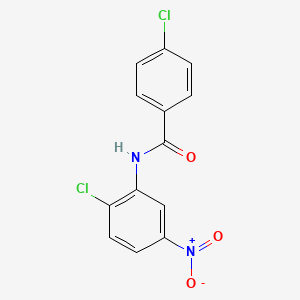

![molecular formula C19H19N3O2 B5542888 ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate and related compounds involves multi-step reactions, starting from basic precursors such as dibenzoylmethane. These syntheses yield a variety of heterocyclic compounds, including quinazoline derivatives, through processes like addition-elimination-SNAr reactions and condensation with isothiocyanates (Bunce, Lee, & Grant, 2011); (Markosyan et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate derivatives is characterized by techniques such as X-ray diffraction, revealing the crystal structure and providing insights into the molecular stability which is supported by intra and intermolecular interactions (Gandhi et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the synthesis of new derivatives with potential biological activities. These reactions include interactions with alkyl halides, hydrazine hydrate, and subsequent transformations to yield benzo[h]quinazoline derivatives (Grigoryan, 2017).

Scientific Research Applications

Synthesis and Cytotoxic Activity

- A study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed potent cytotoxic properties against various cancer cell lines, with some exhibiting IC(50) values less than 10 nM. This indicates their potential as anticancer agents (Deady et al., 2003).

Chemical Synthesis and Applications

- Research by Soršak et al. (1998) involved the synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate, a compound related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study demonstrated its utility in preparing various fused heterocyclic compounds, highlighting its versatility in organic synthesis (Soršak et al., 1998).

Antimicrobial and Anticancer Properties

- A 2020 study by Venugopala et al. investigated the antimicrobial and anticancer properties of pyrrolo[1,2-a]quinoline derivatives, which are structurally similar to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed promising anti-tubercular activities and were evaluated for their binding affinities to target proteins through molecular docking studies (Venugopala et al., 2020).

Antineoplastic and Monoamine Oxidase Inhibitory Activities

- Research by Markosyan et al. (2014) focused on the synthesis and antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones. These compounds, related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate, were studied for their potential in cancer treatment (Markosyan et al., 2014).

Application in Synthesis of Fused Heterocyclic Compounds

- A study by Grigoryan (2017) detailed the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline- 5,1′-cyclopentan]-4(1H)-one, a derivative of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study explored its reactions with alkyl halides and hydrazine hydrate, leading to a series of new benzo[h]quinazoline derivatives (Grigoryan, 2017).

properties

IUPAC Name |

ethyl 4-(3,5-dimethylanilino)quinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-24-19(23)18-21-16-8-6-5-7-15(16)17(22-18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPGCHCCWPFSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3,5-dimethylphenyl)amino]quinazoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

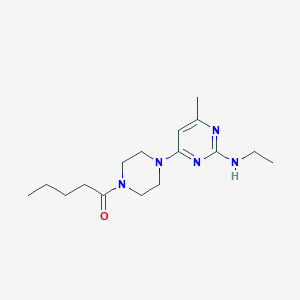

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)